Product packaging for beta-D-Ribopyranose(Cat. No.:CAS No. 115794-07-5)

beta-D-Ribopyranose

Cat. No.: B037869
CAS No.: 115794-07-5
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-TXICZTDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-D-Ribopyranose is a less common, yet highly significant, stereoisomer of the ribose sugar, offering unique research value in carbohydrate chemistry and glycobiology. Unlike the predominant beta-D-ribofuranose form that constitutes the backbone of RNA, the pyranose form provides a distinct conformational scaffold for probing the structure-activity relationships of nucleosides, nucleotides, and various glycoconjugates. Its primary research applications include serving as a critical building block in the chemical and enzymatic synthesis of novel nucleoside analogues, which are investigated for their potential antiviral and anticancer activities. Furthermore, this compound is an essential tool for studying carbohydrate-protein interactions, enzyme specificity of glycosyltransferases and glycosidases, and the assembly of complex oligosaccharides and bacterial cell wall components. By utilizing this compound, researchers can explore the impact of sugar ring conformation (pyranose vs. furanose) on biological recognition and stability, providing invaluable insights for drug discovery and the fundamental understanding of glycoscience. This high-purity reagent is indispensable for advancing studies in chemical biology, medicinal chemistry, and the synthesis of structurally diverse glycan arrays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B037869 beta-D-Ribopyranose CAS No. 115794-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-TXICZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316622
Record name β-D-Ribopyranose
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Molecular Weight

150.13 g/mol
Source PubChem
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CAS No.

7296-60-8
Record name β-D-Ribopyranose
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Record name beta-D-Ribopyranose
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Record name beta-D-Ribopyranose
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Record name β-D-Ribopyranose
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Record name .BETA.-D-RIBOPYRANOSE
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Stereochemical Investigations of β D Ribopyranose

Anomeric Configuration Analysis in β-D-Ribopyranose Systems

The cyclic forms of monosaccharides like D-ribose are formed through an intramolecular hemiacetal or hemiketal reaction, which generates a new stereocenter known as the anomeric carbon wikipedia.orgcreative-proteomics.com. The two stereoisomers resulting from the different configurations at this anomeric carbon are termed anomers wikipedia.orgcreative-proteomics.comcazypedia.org.

α/β Anomerism and Configurational Reference

Anomers are diastereomers that differ solely at the anomeric carbon wikipedia.orgcazypedia.org. The designation of anomers as alpha (α) or beta (β) is based on the configurational relationship between the exocyclic oxygen atom at the anomeric center and a specified anomeric reference atom wikipedia.orgcazypedia.orgstackexchange.comqmul.ac.ukmasterorganicchemistry.com. For D-sugars, the anomeric reference atom is typically the stereocenter farthest from the anomeric carbon within the ring, which also determines the D/L configuration wikipedia.orgmasterorganicchemistry.com. In the case of D-ribopyranose, the anomeric carbon is C-1, and the configurational reference atom is C-4 wikipedia.org.

In a Fischer projection, if the substituent (e.g., hydroxyl group) off the anomeric center is on the same side as the oxygen of the configurational (D- or L-) carbon, it is designated as the α-anomer cazypedia.orgstackexchange.com. Conversely, if it is directed in the opposite direction, it is the β-anomer cazypedia.orgstackexchange.com. For D-hexopyranoses drawn in the standard Haworth projection, the α-D-anomer typically has the anomeric substituent directed 'down' (opposite face to the C5 hydroxymethyl substituent), while the β-D-anomer has it directed 'up' (same face as the C5 hydroxymethyl substituent) cazypedia.orgmasterorganicchemistry.com.

Anomeric Equilibria in Solution and Solid States

Monosaccharides in solution exist in a dynamic equilibrium involving interconversion between their open-chain form and various cyclic forms, including pyranose (six-membered ring) and furanose (five-membered ring) structures, as well as their respective α and β anomers wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgubc.ca. This reversible process of anomer interconversion in solution is known as mutarotation wikipedia.orgcreative-proteomics.comlibretexts.orgubc.ca.

For D-ribose in aqueous solution, the pyranose forms are generally dominant researchgate.netacs.orgulpgc.es. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction techniques have been instrumental in characterizing these equilibrium mixtures researchgate.netulpgc.es. Studies indicate that D-ribose in aqueous solution exists as a mixture of α- and β-pyranoses and α- and β-furanoses, with a notable predominance of the β-pyranose form researchgate.netacs.orgulpgc.es.

The approximate percentages of D-ribose forms at equilibrium in aqueous solution are summarized in the table below:

Form Approximate Percentage in Aqueous Solution wikipedia.org
β-D-Ribopyranose 59%
α-D-Ribopyranose 20%
β-D-Ribofuranose 13%
α-D-Ribofuranose 7%
Open Chain 0.1%

In the solid state, D-ribose primarily exists in pyranose ring structures researchgate.netulpgc.es. Analysis of crystalline D-ribose samples has shown the presence of both α- and β-pyranose forms, with reported β/α ratios of 2:1 and 3:1 based on powder and single-crystal analyses, respectively researchgate.netulpgc.es. A melted and newly recrystallized sample also showed a β/α ratio of 2.5:1 ulpgc.es.

NMR spectroscopy is a key technique for studying anomeric equilibria, as the anomeric protons exhibit distinct chemical shifts, allowing for the quantification of different anomeric populations creative-proteomics.comresearchgate.netmagritek.com. Anomeric proton signals typically appear in the range of 4.3–5.9 ppm, with α-glycoside protons generally resonating 0.3–0.5 ppm downfield from their corresponding β-glycosides creative-proteomics.com. For instance, the equatorial (alpha) anomeric proton resonates further downfield (5.1 ppm) from the axial (beta) proton (4.5 ppm) in glucose, making them distinguishable by 1H-NMR creative-proteomics.commagritek.com. Similar principles apply to β-D-ribopyranose systems.

Chirality and Stereocenter Analysis

Chirality is a fundamental property in carbohydrate chemistry, referring to molecules that are non-superimposable on their mirror images. β-D-Ribopyranose possesses multiple chiral centers, which are carbon atoms bonded to four different groups.

In the cyclic β-D-ribopyranose structure, the carbon atoms C-1, C-2, C-3, and C-4 are chiral centers rcsb.orgpdx.edu. C-1 is the anomeric carbon, which becomes chiral upon ring closure. The D-configuration of D-ribose is determined by the stereochemistry at C-4, which is the chiral carbon farthest from the aldehyde group in its open-chain form wikipedia.org. β-D-Ribopyranose is an enantiomer of β-L-ribopyranose, meaning they are non-superimposable mirror images of each other nih.govnih.gov. The molecular formula for β-D-ribopyranose is C₅H₁₀O₅, with a molecular weight of 150.13 g/mol rcsb.orgnih.gov.

Diastereoselective Synthesis Approaches for β-D-Ribopyranose Derivatives

The diastereoselective synthesis of β-D-ribopyranose derivatives is crucial for developing compounds with specific biological activities and for applications in medicinal chemistry ontosight.ai. These synthetic strategies aim to control the stereochemistry at newly formed chiral centers, particularly the anomeric carbon, to yield predominantly one anomeric form.

Derivatives of β-D-ribopyranose, especially those with modifications like substituted oxazolidine (B1195125) rings and protected hydroxyl groups, are of significant interest ontosight.ai. The synthesis of such molecules often involves multi-step processes, including the formation of the heterocyclic ring, protection of hydroxyl functionalities, and the introduction of various substituents ontosight.ai. For example, β-D-ribopyranose 1,2,3,4-tetraacetate (PubChem CID 4049-34-7) is utilized as a building block in chemical synthesis due to its enhanced stability and solubility conferred by acetylation lookchem.com.

Research has explored methods to synthesize C-aryl glycosides from glycosyl esters, including those derived from 2-deoxy-D-ribopyranose, under conditions that can lead to α-selectivity, attributed to the kinetic anomeric effect nih.gov. While these methods are particularly useful for preparing unnatural β-aryl nucleoside analogues, achieving high diastereoselectivity can be challenging, as seen in the arylation of benzyl-protected 2-deoxy-D-ribose, which yielded a mixture of α and β anomers nih.gov.

Other synthetic approaches include the preparation of peracylated derivatives of β-L-ribofuranose from D-ribose, which serve as key intermediates for β-L-ribonucleosides researchgate.net. The ring-opening polymerization of 1,4-anhydro-α-D-ribopyranose derivatives has also been investigated for the synthesis of stereoregular (1→4)-β-D-ribopyranan acs.org. The stereochemistry at the 5-position and within any newly incorporated rings, such as an oxazolidine ring, is critical, as it directly impacts the biological activity and properties of the resulting compounds ontosight.ai. Confirmation of stereochemistry in these synthetic products is typically achieved through techniques like NMR spectroscopy, including the analysis of NOE (Nuclear Overhauser Effect) lookchem.comnih.gov.

Conformational Analysis and Ring Dynamics of β D Ribopyranose

Pyranose Ring Conformations: Chair, Boat, and Skew Formsuni-kiel.dend.edu

The six-membered pyranose ring of β-D-Ribopyranose is not planar. uzh.ch To minimize angle and eclipsing strain, it adopts puckered three-dimensional arrangements. libretexts.org The principal conformations are the chair, boat, and skew (or twist-boat) forms. uni-kiel.dend.edu

The chair conformation is generally the most stable arrangement for pyranose rings as it minimizes torsional strain and steric hindrance between substituents. uni-kiel.depearson.com In this form, four of the ring atoms lie in a plane, with the other two positioned on opposite sides of this plane. nih.gov The boat conformation, where two atoms are on the same side of the plane formed by the other four, is less stable due to increased steric interactions and torsional strain. nd.edunih.gov The skew, or twist-boat, conformation represents an intermediate energy state between the chair and boat forms and is also a potential, though typically less populated, conformation. uni-kiel.de While the chair form is by far the most stable, the skew conformation can have an energy minimum that is significantly higher, by about 20 kJ/mol. uni-kiel.de

Table 1: Major Conformations of the Pyranose Ring
ConformationDescriptionRelative Stability
Chair (C)Four atoms are coplanar, with the other two on opposite sides of the plane. Minimizes torsional strain.Most Stable
Boat (B)Four atoms are coplanar, with the other two on the same side of the plane. Possesses significant steric and eclipsing interactions.Least Stable
Skew/Twist-Boat (S)An intermediate conformation between chair and boat forms.Intermediate Stability

Preferred Chair Conformations (e.g., 1C4, 4C1)uni-kiel.deresearchgate.net

For pyranoid sugars, two primary chair conformations are possible, designated as 4C1 and 1C4. uni-kiel.de The notation indicates which carbon atoms (C) are located above (superscript, to the left) or below (subscript, to the right) the reference plane defined by the other ring atoms. uni-kiel.de The conformational equilibrium of β-D-Ribopyranose is a dynamic interplay between these two chair forms. bohrium.com

In the 4C1 conformation of β-D-Ribopyranose, the anomeric hydroxyl group at C-1 is in an equatorial position, while the hydroxyl groups at C-2, C-3, and C-4 are in axial, equatorial, and axial positions, respectively. Conversely, the 1C4 conformation places the C-1 hydroxyl group in an axial position, with the C-2, C-3, and C-4 hydroxyls in equatorial, axial, and equatorial positions. The relative stability of these two chairs is determined by the steric interactions between the substituents. uni-kiel.de For β-D-ribopyranose, both chair forms contain a mix of axial and equatorial hydroxyl groups, leading to a more balanced energy difference between the two conformers compared to a sugar like β-D-glucose, where the 4C1 form places all bulky substituents equatorially. uni-kiel.debme.hu In solution, β-D-ribopyranose exists as a mixture of conformers in rapid interconversion. bohrium.com At room temperature, about 59% of D-ribose is present as β-D-ribopyranose. libretexts.org

Table 2: Substituent Orientations in Chair Conformations of β-D-Ribopyranose
Substituent Position4C1 Conformation1C4 Conformation
C-1 OHEquatorialAxial
C-2 OHAxialEquatorial
C-3 OHEquatorialAxial
C-4 OHAxialEquatorial

Pseudorotation Pathways and Parameters (Cremer-Pople, Altona-Sundaralingam)acs.orgresearchgate.net

The interconversion between different ring conformations, such as the transition from a 4C1 chair to a 1C4 chair, does not occur in a single step but proceeds through a series of intermediate boat and skew forms. nd.edu This continuous conformational transition is described as a pseudorotation pathway. acs.org To precisely quantify the puckering of the pyranose ring at any point along this pathway, specific parameter sets have been developed.

The Cremer-Pople puckering parameters are a widely used system for six-membered rings. researchgate.netu-tokyo.ac.jp They describe the ring's conformation using a set of spherical-polar coordinates: the total puckering amplitude (Q), and two angular coordinates (θ and φ). acs.orgmdpi.com The value of Q indicates the degree of deviation from a flat ring, while θ and φ define the type of puckering (e.g., chair, boat, or skew) and its location around the ring. acs.org For example, ideal chair conformations are found at the poles of the sphere (θ = 0° or 180°), while boat and skew-boat forms are located on the equator (θ = 90°). u-tokyo.ac.jp

The Altona-Sundaralingam parameters were initially developed for five-membered furanose rings but have also been adapted for pyranose systems. u-tokyo.ac.jpx3dna.orggatech.edu This system uses a phase angle of pseudorotation (P) and a maximum amplitude of torsion (τm) to describe the ring's conformation. gatech.edu These parameters are calculated from the endocyclic torsion angles of the ring and provide a quantitative description of the ring's exact shape. researchgate.net

Table 3: Puckering Parameter Systems for Pyranose Rings
Parameter SystemKey ParametersDescription
Cremer-PopleQ, θ, φUses spherical coordinates to define total puckering amplitude (Q) and the type and location of the pucker (θ, φ). Chairs are at θ = 0°/180°, boats/skews at θ = 90°. acs.orgu-tokyo.ac.jp
Altona-SundaralingamP, τmUses a phase angle (P) and maximum torsion amplitude (τm) derived from endocyclic torsion angles to define the conformation on a pseudorotational wheel. gatech.edu

Anomeric Effect and Its Influence on Conformational Preferenceswikipedia.orgscripps.edu

The conformational preferences of β-D-Ribopyranose are not solely dictated by steric considerations. A powerful stereoelectronic phenomenon known as the anomeric effect also plays a crucial role. wikipedia.org The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to favor an axial orientation, even when steric factors would predict a preference for the equatorial position. wikipedia.orgscripps.edu This effect arises from interactions involving the lone pairs of the ring heteroatom (oxygen in this case). scripps.edu

Endo-Anomeric Effect in β-D-Ribopyranose Systemsscispace.comuva.es

The endo-anomeric effect is the component of the anomeric effect that occurs within the pyranose ring itself. uva.es It specifically refers to the stabilizing interaction between a lone pair of electrons on the endocyclic ring oxygen (O-5) and the antibonding (σ) orbital of the bond between the anomeric carbon (C-1) and its exocyclic substituent (the C1-O1 bond). wikipedia.org This interaction is maximized when the lone pair orbital and the C1-O1 σ orbital are anti-periplanar (oriented at 180° to each other). uva.es This optimal alignment occurs when the substituent at C-1 is in the axial position. For β-D-Ribopyranose, the anomeric hydroxyl group is equatorial in the 4C1 chair, meaning the endo-anomeric effect is not the primary stabilizing force for this specific conformer, unlike in its α-anomer counterpart where the hydroxyl group is axial. wikipedia.org

Exo-Anomeric Effect and Exocyclic Group Orientationuva.es

In addition to the endo-anomeric effect, an exo-anomeric effect also influences the conformation. uva.es This effect involves the interaction between the lone pairs of the exocyclic oxygen atom (the anomeric hydroxyl oxygen, O-1) and the antibonding (σ*) orbital of the endocyclic C1-O5 bond. uva.esnih.gov The exo-anomeric effect does not determine the axial/equatorial preference of the substituent but rather dictates the preferred rotational conformation (torsional angle) of the exocyclic group around the C1-O1 bond. uva.es In β-D-Ribopyranose, where the C-1 hydroxyl is equatorial (in the 4C1 chair), the exo-anomeric effect is the dominant stereoelectronic interaction and governs the orientation of the hydroxyl group's hydrogen atom. uva.esnih.gov

Theoretical Models Explaining Anomeric Stabilization (e.g., n-σ* Hyperconjugation, n-n Repulsion)nih.govdypvp.edu.in

Two primary theoretical models are used to explain the stabilization provided by the anomeric effect. nih.gov While distinct, they are not mutually exclusive.

Intramolecular Interactions and Conformational Landscapes (e.g., Hydrogen Bonding)

The conformational landscape of β-D-ribopyranose is significantly influenced by a network of intramolecular interactions, with hydrogen bonding playing a pivotal role. These non-covalent interactions between the hydroxyl groups dictate the relative stability of different chair and boat conformations of the pyranose ring. The orientation of these hydroxyl groups, whether axial or equatorial, determines the potential for the formation of stabilizing intramolecular hydrogen bonds.

In the chair conformations of β-D-ribopyranose, specific hydrogen bonding networks can stabilize the structure. For instance, a hydrogen bond can form between the hydroxyl group at C2 and the oxygen of the hydroxyl group at C4. The stability of these interactions is highly dependent on the geometry of the conformer, with ideal bond angles and distances leading to stronger, more stabilizing interactions. The interplay of these hydrogen bonds, alongside steric and stereoelectronic effects like the anomeric effect, results in a complex potential energy surface with several local minima corresponding to different conformers.

Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the intricate details of these intramolecular interactions. These studies can predict the bond lengths, angles, and energies of hydrogen bonds in various conformations, providing a detailed picture of the conformational landscape. For example, theoretical calculations have shown that specific chair conformations of β-D-ribopyranose are stabilized by a cooperative network of hydrogen bonds, leading to their higher prevalence.

The conformational flexibility of the pyranose ring allows it to adopt various shapes, including the more stable chair conformations (4C1 and 1C4) and higher-energy boat and skew-boat conformations. The energy barriers between these conformations are influenced by the strength of the intramolecular hydrogen bonding networks. A well-established network can increase the energy barrier for conformational inversion, effectively locking the molecule into a more stable form.

Interaction TypeDonorAcceptorTypical Distance (Å)Influence on Conformation
Intramolecular Hydrogen Bond Hydroxyl Group (e.g., O2-H)Hydroxyl Oxygen (e.g., O4)1.8 - 2.2Stabilizes specific chair or skew-boat conformations.
Anomeric Effect Ring Oxygen (O5)Anomeric Carbon (C1)N/AFavors axial orientation of the anomeric substituent.
Steric Hindrance Axial SubstituentsAxial SubstituentsN/ADestabilizes conformations with bulky axial groups.

This table provides a generalized overview of the key intramolecular interactions governing the conformation of β-D-ribopyranose.

Solvent Effects on β-D-Ribopyranose Conformations

The conformational equilibrium of β-D-ribopyranose in solution is not static but is dynamically influenced by the surrounding solvent molecules. The nature of the solvent, particularly its polarity and hydrogen-bonding capacity, can significantly alter the relative populations of the different conformers.

In aqueous solutions, water molecules can form intermolecular hydrogen bonds with the hydroxyl groups of β-D-ribopyranose. This solvation can disrupt or compete with the intramolecular hydrogen bonds that stabilize certain conformations in the gas phase or in non-polar solvents. Consequently, the conformational equilibrium can shift to favor conformers that can more effectively interact with the solvent. For D-ribose in an aqueous environment (D₂O), nuclear magnetic resonance (NMR) spectroscopy has shown that β-D-ribopyranose is the major anomer present at equilibrium.

Conversely, in less polar, aprotic solvents, intramolecular hydrogen bonds are more likely to be preserved, as there is less competition from the solvent. Studies on related xylopyranoside derivatives, including a β-D-ribopyranose derivative, have demonstrated that conformational equilibria are dependent on the solvent. nih.gov For instance, in methanol-d₄ and chloroform-d, mainly the 4C₁ and 1C₄ chair conformations are present, with some contribution from skew conformations. nih.gov This suggests that in these less polar environments, the intrinsic intramolecular forces play a more dominant role in determining the conformational preferences.

SolventPredominant Conformations of β-D-Ribopyranose DerivativeKey Solvent Interactions
Water (D₂O) β-D-ribopyranose is the major anomer of D-riboseStrong intermolecular hydrogen bonding with solute hydroxyl groups, potentially disrupting intramolecular hydrogen bonds.
Methanol-d₄ 4C₁ and 1C₄ chair conformations, with some skew forms nih.govModerate hydrogen bonding capacity, allowing for a balance between intramolecular and intermolecular interactions.
Chloroform-d 4C₁ and 1C₄ chair conformations, with some skew forms nih.govWeakly interacting, promoting the stability of conformations with strong intramolecular hydrogen bonds.

This table summarizes the observed influence of different solvents on the conformational preferences of a β-D-ribopyranose derivative, highlighting the interplay between the solute and solvent.

Synthetic Methodologies for β D Ribopyranose and Its Analogues

De Novo Synthesis Approaches

De novo synthesis involves constructing the carbohydrate ring from simpler, non-carbohydrate precursors. While direct de novo synthesis of β-D-ribopyranose itself is less common due to the availability of D-ribose, related de novo approaches have been explored for carbohydrate derivatives. For instance, studies have explored the synthesis of carbohydrate derivatives from non-carbohydrate starting materials, which can then be elaborated into specific sugar forms. In some instances, de novo proto-RNA synthesis models have shown that β-ribopyranose can be a predominant product, yielding up to 53% from mixtures under specific conditions researchgate.net.

Transformations from D-Ribose and Other Carbohydrate Precursors

Transformations from existing carbohydrate precursors, especially D-ribose, represent a more common and practical route to β-D-ribopyranose and its derivatives. D-Ribose exists in solution as a mixture of various anomeric and ring forms, including α- and β-pyranose and furanose forms, as well as the open-chain aldehyde wikipedia.orgnih.gov. The interconversion between β-D-ribopyranose and β-D-ribofuranose is catalyzed by enzymes like D-ribose pyranase, which is found in bacteria and viruses wikipedia.org.

One approach involves the conversion of D-ribose into its pyranose form, often followed by selective protection and modification. For example, D-ribose can be converted into acetylated derivatives of β-D-ribopyranose. A method has been developed to prepare 2,3,4-tri-O-benzoyl-β-D-ribose from crystalline D-ribose in high yield without isolating intermediates acs.org. Another example includes the preparation of β-D-ribopyranose tetraacetate from D-ribose using acetic anhydride (B1165640) and pyridine, achieving a 42% yield google.com.

Protecting Group Strategies in β-D-Ribopyranose Synthesis

Protecting groups are indispensable in carbohydrate synthesis to selectively mask hydroxyl groups, control reactivity, and direct stereochemical outcomes. Acetyl and benzoyl groups are commonly employed for the protection of hydroxyl functionalities in ribopyranose synthesis.

For instance, 1,2,3,4-tetra-O-acetyl-β-D-ribopyranose is a widely used protected form, serving as a protecting group for nucleic acids and enabling targeted modifications chembk.com. This compound can be prepared by acetylating D-ribose google.com. Similarly, 2,3,4-tri-O-benzoyl-β-D-ribose has been prepared, where benzoyl groups protect the hydroxyls acs.org. The use of protecting groups like acetyl at positions 1, 2, 3, and 4 in β-D-ribopyranose derivatives is critical for controlling reactivity ontosight.ai.

Regioselective Functionalization of β-D-Ribopyranose

Regioselective functionalization allows for the selective modification of specific hydroxyl groups on the β-D-ribopyranose ring, which is crucial for synthesizing complex derivatives. This often involves strategic placement and removal of protecting groups or the use of reagents that exhibit inherent selectivity.

While specific detailed research findings on regioselective functionalization solely for β-D-ribopyranose are less explicitly detailed in the provided snippets, the broader context of carbohydrate chemistry indicates that such selectivity is achieved through:

Differential protection : Employing protecting groups with varying lability to allow for sequential deprotection and functionalization of different hydroxyl groups.

Enzyme-catalyzed reactions : Biocatalysis can offer high regioselectivity that is difficult to achieve with traditional chemical methods.

Steric hindrance : Designing reactions where bulky protecting groups or reagents block certain positions, leaving others accessible for reaction.

In the context of N-glycosylation for nucleoside analogues, the use of N-protected 3,5-O-tetra-isopropyldisiloxane-1,3-diyl-ribonucleosides highlights a strategy for regioselective protection of the 3' and 5' hydroxyls, leaving the 2' position free for further glycosylation nih.govnih.gov.

Stereoselective Glycosylation Reactions for β-D-Ribopyranose Derivatives

Stereoselective glycosylation is paramount for forming glycosidic bonds with precise control over the anomeric configuration (α or β). Achieving β-selectivity in ribopyranose derivatives is often a synthetic challenge due to the anomeric effect.

Glycosylation reactions can be influenced by the reactivity of the sugar backbone and the leaving group mdpi.com. For instance, 2-deoxyglycopyranosyl diethyl phosphites can undergo β-selective glycosylations when activated with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) at low temperatures (-94 °C) mdpi.com. The selectivity can depend on the configuration of the coupling partners mdpi.com.

The use of glycosyl bromides, generated in situ from glycosyl acetates with trimethylsilyl bromide (TMSBr), has been shown to afford products with moderate to high β-selectivity in some cases mdpi.comnih.gov. For example, 1-bromo-2-deoxy-3,4,6-tri-O-p-nitrobenzolyl ribopyranose reacted with digitoxigenin (B1670572) to yield a desired digitoxin (B75463) derivative as a single β-anomer nih.gov.

C-glycosylation involves the formation of a carbon-carbon bond between the anomeric carbon of the sugar and a carbon atom of an aglycone. This linkage provides enhanced chemical and enzymatic stability compared to O- or N-glycosidic bonds, making C-glycosides attractive as drug candidates nih.gov.

A direct and catalytic C-glycosylation of arenes with unprotected sugars has been developed. This method utilizes silylium (B1239981) catalysis, which leads to the diastereoselective formation of TMS-protected β-ribopyranose and -furanose prior to C-C bond formation nih.govresearchgate.net. The anomeric configuration of the C-nucleoside can be controlled thermodynamically during acid-mediated cyclization nih.gov. For example, silylation of D-ribose at 25 °C yielded TMS-protected β-ribopyranose (77%) and β-ribofuranose (21%) nih.gov.

Another approach involves the photoredox activation of dihydropyridine (B1217469) and decarboxylation to homolytically cleave C-O bonds, generating glycosyl radicals for C-arylation nih.gov. This method is particularly useful for preparing β-aryl nucleoside analogues nih.gov. Arylation of benzyl-protected 2-deoxy-D-ribose has yielded mixtures of α and β anomers, with the β-2-deoxyriboses being unnatural nucleoside analogues nih.gov.

Table 1: Examples of C-Glycosylation Reactions for Ribopyranose Derivatives

Sugar PrecursorReagent/CatalystProduct TypeSelectivity (α:β)YieldReference
D-RiboseSilylium catalysisTMS-protected β-ribopyranose/furanoseConvergent to single diastereoisomer77% (β-pyranose) nih.gov nih.gov
2-deoxy-D-ribose (benzyl protected)Photoredox (DHP/decarboxylation)C-aryl glycosides2.1:1 (α:β)Low (β-anomers) nih.gov
2,3-O-isopropylidene-D-ribofuranoseAllyltrimethylsilane (AllTMS), ZnBr2β-C-furanosyl compound1:6 (α:β)78% taylorfrancis.com

N-glycosylation is the primary method for synthesizing nucleoside analogues, which are crucial in antiviral and anticancer drug development nih.gov. This reaction involves forming a glycosidic bond between the anomeric carbon of the sugar and a nitrogen atom of a nucleobase.

The Vorbrüggen glycosylation protocol is a widely used method for N-glycosylation, employing acylated ribosides and nucleobase derivatives, often with Lewis acids and silylating agents nih.govfrontiersin.org. For instance, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a common activated sugar donor used in nucleoside synthesis nih.govwikipedia.org.

Table 2: Key Parameters in N-Glycosylation for Ribopyranose Derivatives

Sugar DonorNucleobase/AcceptorActivator/CatalystSolventStereoselectivityOverall YieldReference
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseN-protected 3,5-O-tetra-isopropyldisiloxane-1,3-diyl-ribonucleosidesTin tetrachloride1,2-dichloroethaneStereospecific (β-glycosidic bond)46-72% nih.govnih.gov

Polymerization of β-D-Ribopyranose Derivatives (e.g., Ring-Opening Polymerization)

The polymerization of β-D-ribopyranose derivatives, particularly through ring-opening polymerization (ROP), represents a crucial synthetic strategy for constructing novel glycopolymers with diverse structures and potential applications. Anhydro sugars, which are cyclic ethers, serve as key monomers in these polymerizations, allowing for the controlled formation of polysaccharides with specific glycosidic linkages and stereoregularity.

Monomers and Reaction Mechanisms

Ring-opening polymerization of anhydro sugars, including β-D-ribopyranose derivatives, is typically initiated by Lewis acid catalysts. The choice of protecting groups on the anhydro sugar monomer significantly influences the polymerization behavior, stereoselectivity, and the resulting polymer structure. Common monomers utilized in the ROP of β-D-ribopyranose derivatives include various 1,4-anhydro-α-D-ribopyranose derivatives.

For instance, a series of 1,4-anhydro-3-azido-3-deoxy-2-O-(p-substituted benzyl)-α-D-ribopyranose monomers (A3A2SBR), where the p-substituted group could be methyl, hydrogen, chloro, or bromo, have been synthesized for ROP studies jst.go.jp. These monomers are derived from 1,4-anhydro-3-azido-3-deoxy-2-O-acetyl-α-D-ribopyranose reacted with p-substituted benzyl (B1604629) chlorides or bromides jst.go.jp.

Another notable monomer is 1,4-anhydro-3-azido-3-deoxy-2-O-tert-butyldimethylsilyl-α-D-ribopyranose (A3ASR), which has been investigated for its polymerization behavior using Lewis acid catalysts capes.gov.brcapes.gov.br. Similarly, 1,4-anhydro-2,3-O-benzylidene-α-D-ribopyranose (ABRP) and 1,4-anhydro-2,3-di-O-t-butyldimethylsilyl-α-D-ribopyranose (ADSR) have been employed to synthesize stereoregular polysaccharides oup.com. The polymerization of 1,4-anhydro-2,3-di-O-benzyl-α-D-ribopyranose has also been reported nih.gov. More complex disaccharide monomers, such as 1,4-anhydro-2-O-benzyl-3-O-(2',3',4',6'-tetra-O-benzyl-β-D-galactopyranosyl)-α-D-ribopyranose, have been used to create branched ribofuranans researchgate.net.

The mechanism of ROP for anhydro sugars often proceeds via a cationic pathway, where the Lewis acid activates the anhydro sugar ring, leading to its opening and subsequent propagation. The stereochemical outcome of the polymerization, specifically whether a furanosidic (five-membered) or pyranosidic (six-membered) linkage is formed, is highly dependent on the catalyst and reaction conditions.

Catalysts and Reaction Conditions

Lewis acids are the primary catalysts for the ROP of β-D-ribopyranose derivatives. Boron trifluoride etherate (BF₃•OEt₂) is a widely used catalyst, often promoting the formation of (1→5)-α-D-ribofuranans jst.go.jpcapes.gov.brcapes.gov.brnih.govresearchgate.net. For instance, selective ROP of 1,4-anhydro-3-azido-3-deoxy-2-O-(p-substituted benzyl)-α-D-ribopyranose monomers with BF₃•OEt₂ at temperatures ranging from -20°C to 40°C yielded 3-azido-3-deoxy-2-O-(p-substituted benzyl)-(1→5)-α-D-ribofuranans jst.go.jp. Similarly, A3ASR polymerized by BF₃•OEt₂ at low temperatures produced stereoregular 3-azido-3-deoxy-2-O-tert-butyldimethylsilyl-(1→5)-α-D-ribofuranan capes.gov.br.

Antimony pentachloride (SbCl₅) is another effective catalyst, capable of yielding different polymer structures depending on the conditions. While BF₃•OEt₂ often leads to furanosidic units, SbCl₅ can afford polymers with a mixture of 1,5-α-ribofuranosidic and 1,5-β-ribofuranosidic units jst.go.jp. Notably, selective ROP of 1,4-anhydro-α-D-ribopyranose derivatives using SbCl₅ at 0°C has been shown to produce stereoregular (1→4)-β-D-ribopyranans, which are considered synthetic cellulose-type polysaccharides oup.comacs.orgcolab.ws. However, at lower temperatures (e.g., -40°C), SbCl₅ can also lead to mixed structures, including 1,5-α-furanosidic units oup.com. Stannic chloride (SnCl₄) has also been used as a catalyst, yielding stereoregular (1→5)-α-D-ribofuranans from A3ASR capes.gov.brnih.gov.

The solvent typically used for these polymerizations is dichloromethane (B109758) (CH₂Cl₂) oup.comnih.govresearchgate.netcapes.gov.br. Low reaction temperatures, often between -40°C and 40°C, are crucial for controlling stereoregularity and preventing side reactions jst.go.jpcapes.gov.broup.com.

Research Findings and Polymer Properties

Detailed research findings highlight the influence of monomer structure and reaction conditions on the characteristics of the resulting polymers.

Table 1: Representative Ring-Opening Polymerization of β-D-Ribopyranose Derivatives

MonomerCatalystTemperature (°C)Resulting Polymer StructureNumber-Average Molecular Weight (M̄n)Optical Rotation ([α]D)Ref.
1,4-anhydro-3-azido-3-deoxy-2-O-(p-substituted benzyl)-α-D-ribopyranoseBF₃•OEt₂-20 to 403-azido-3-deoxy-2-O-(p-substituted benzyl)-(1→5)-α-D-ribofuranan1.7×10⁴ – 4.6×10⁴+180.1° – +217.2° jst.go.jp
1,4-anhydro-3-azido-3-deoxy-2-O-tert-butyldimethylsilyl-α-D-ribopyranose (A3ASR)BF₃•OEt₂Low temp.3-azido-3-deoxy-2-O-tert-butyldimethylsilyl-(1→5)-α-D-ribofuranan1.87×10⁴ – 2.51×10⁴+246° – +271° capes.gov.br
1,4-anhydro-3-azido-3-deoxy-2-O-tert-butyldimethylsilyl-α-D-ribopyranose (A3ASR)BF₃•OEt₂Low temp.3-azido-2-O-t-butyldimethylsilyl-(1→5)-α-D-ribofuranan1.4×10⁴ – 1.9×10⁴+249° – +266° capes.gov.br
1,4-anhydro-2,3-O-benzylidene-α-D-ribopyranose (ABRP)SbCl₅02,3-O-benzylidene-(1→4)-β-D-ribopyrananNot specifiedNot specified oup.com
1,4-anhydro-2,3-di-O-t-butyldimethylsilyl-α-D-ribopyranose (ADSR)SbCl₅0(1→4)-β-D-ribopyranan derivativeNot specifiedNot specified oup.com
1,4-anhydro-2,3-di-O-benzyl-α-D-ribopyranoseBF₃•OEt₂Not specified2,3-di-O-benzyl-(1→5)-α-D-ribofuranan9×10³ – 10×10³Not specified nih.gov
1,4-anhydro-2-O-benzyl-3-O-(2',3',4',6'-tetra-O-benzyl-β-D-galactopyranosyl)-α-D-ribopyranoseBF₃•OEt₂-40Galactose-branched (1→5)-α-D-ribofuranan derivativeUp to 43,000 g/mol Not specified researchgate.net

The Hammett sigma constant of p-substituted groups on the benzyl moiety of 1,4-anhydro-3-azido-3-deoxy-2-O-(p-substituted benzyl)-α-D-ribopyranose was found to have a regular effect on the ROP, with number-average molecular weights (M̄n) increasing and molecular weight distributions (M̄n/M̄w) becoming narrower as the Hammett sigma constant changed from negative (methyl) to positive (chloro, bromo) values jst.go.jp.

Copolymerization of β-D-ribopyranose derivatives with other anhydro sugars or cyclic ethers has also been explored to synthesize block copolymers and glycopolymers with tailored properties. For example, A3ASR has been copolymerized with 1,4-anhydro-2,3-di-O-tert-butyldimethylsilyl-α-D-ribopyranose (ADSR) using boron trifluoride etherate to yield copolymers with varying monomeric components capes.gov.br. Block-type copolymers containing saccharide units have been synthesized by ROP of 1,4-anhydro-2,3-O-benzylidene-α-D-ribopyranose (ABRP) and 2-phenyl-7-oxabicyclo jst.go.jpacs.orgacs.orgheptane (POBH) using SbCl₅ as a catalyst osti.gov. Copolymerization of the disaccharide monomer 1,4-anhydro-2-O-benzyl-3-O-(2',3',4',6'-tetra-O-benzyl-β-D-galactopyranosyl)-α-D-ribopyranose with 1,4-anhydro-2,3-di-O-benzyl-α-D-ribopyranose using BF₃•OEt₂ yielded copolymers with M̄n up to 104,000 g/mol researchgate.net.

Furthermore, the resulting polymers can undergo post-polymerization modifications to introduce desired functionalities. For instance, the azido (B1232118) group in the polymerized 3-azido-3-deoxy-2-O-tert-butyldimethylsilyl-(1→5)-α-D-ribofuranan can be reduced to an amino group, followed by desilylation to yield 3-amino-3-deoxy-(1→5)-α-D-ribofuranans capes.gov.br. Acetylation of the amino group and subsequent desilylation can lead to 3-acetamido-3-deoxy-(1→5)-α-D-ribofuranan capes.gov.br. Sulfation of debenzylated ribofuranans has also been performed to yield sulfated octadecyl ribofuranans with potential biological activities nih.gov.

The ability to control the stereoregularity and molecular weight, coupled with the potential for post-polymerization functionalization, makes ROP a powerful tool for synthesizing diverse polysaccharide mimetics from β-D-ribopyranose derivatives.

Advanced Spectroscopic Characterization of β D Ribopyranose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure, conformation, and dynamics of carbohydrates like β-D-Ribopyranose in solution. D-ribose, in aqueous solution, exists as an equilibrium mixture of several cyclic forms, including α-D-ribopyranose, β-D-ribopyranose, α-D-ribofuranose, and β-D-ribofuranose researchgate.netulpgc.es. Among these, β-D-ribopyranose is often the predominant anomer, constituting approximately 60-62% of the equilibrium mixture in aqueous solutions researchgate.netresearchgate.net. In the solid state, D-ribose primarily exists as α- and β-D-ribopyranose anomers ulpgc.es.

¹H NMR and Coupling Constant Analysis

While comprehensive ¹H NMR chemical shifts and coupling constants for isolated β-D-Ribopyranose are not always presented in isolation due to its existence in equilibrium with other anomers, general principles and some specific observations can be made. The ¹H NMR spectrum provides insights into the proton environments and their spatial relationships through chemical shifts (δ) and spin-spin coupling constants (J).

For D-ribose in D₂O, the anomeric proton (H1) signals are crucial for distinguishing between anomers. The chemical shifts of ring protons typically fall within the 3-5 ppm range magritek.com. Coupling constants, particularly vicinal coupling constants (³J), are highly dependent on the dihedral angle between coupled protons, as described by the Karplus curve nih.gov. A zero coupling constant between vicinal protons, for instance, suggests a torsion angle in the range of 80-100 degrees nih.gov.

For a closely related derivative, β-D-ribopyranose tetraacetate, specific ¹H NMR chemical shifts have been reported in DMSO-d6 at 400 MHz:

H-1: 5.884 ppm chemicalbook.com

H-2: 5.361 ppm chemicalbook.com

H-3: 5.116 ppm chemicalbook.com

H-4: 4.983 ppm chemicalbook.com

H-5: 4.034 ppm and 3.802 ppm (likely for H-5a and H-5b) chemicalbook.com

These values, while for an acetylated derivative, provide an indication of the typical chemical shift range for protons in the pyranose ring.

ProtonChemical Shift (δ, ppm)SolventReference
H-15.884DMSO-d6 chemicalbook.com
H-25.361DMSO-d6 chemicalbook.com
H-35.116DMSO-d6 chemicalbook.com
H-44.983DMSO-d6 chemicalbook.com
H-5a4.034DMSO-d6 chemicalbook.com
H-5b3.802DMSO-d6 chemicalbook.com

Table 1: ¹H NMR Chemical Shifts for β-D-Ribopyranose Tetraacetate

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides crucial information about the carbon backbone of β-D-Ribopyranose. For D-ribose in aqueous solution, the C1 chemical shift for β-D-ribopyranose has been determined to be 95.4 ppm researchgate.net. This signal is a key indicator of the pyranose form and its anomeric configuration within the equilibrium mixture of D-ribose researchgate.net.

While a complete list of ¹³C chemical shifts for all carbons of pure β-D-Ribopyranose is not explicitly provided in the search results, the C1 chemical shift is a significant diagnostic peak. For comparison, the C1 chemical shift of α-D-ribopyranose in the same mixture is reported at 95.1 ppm researchgate.net.

Carbon AtomChemical Shift (δ, ppm)CompoundNotesReference
C195.4D-Ribose (β-D-Ribopyranose component)In aqueous solution, part of an equilibrium mixture. researchgate.net

Table 2: Key ¹³C NMR Chemical Shift for β-D-Ribopyranose

Variable-Temperature NMR Studies of Conformational Dynamics

Carbohydrates, including pyranoses, can undergo conformational interconversions, often between chair forms like the ⁴C₁ and ¹C₄ conformations diva-portal.org. Dynamic NMR (DNMR) investigations are employed to study these ring-flip rates and conformational equilibria. However, such studies on carbohydrates can be challenging due to factors such as large population differences between conformers, high exchange rates even at low temperatures, and limited solubility in suitable organic solvents diva-portal.org.

For peracetylated β-D-ribopyranose, variable-temperature NMR studies have provided insights into its conformational dynamics. This derivative has been shown to exist in a rapid equilibrium between the ¹C (chair) and C₁ (chair) conformers at room temperature in acetone-d6, with a 9:11 mixture ratio researchgate.net. At -60°C, the rate of chair-chair interconversion for this acetylated derivative is approximately 130 times per second researchgate.net. Further cooling to -84°C allows for the observation of separate NMR signals for the two distinct conformers, revealing a 2:1 ratio of the ¹C to C₁ conformers researchgate.net. These findings highlight the dynamic nature of the pyranose ring, even in a derivatized form, and the utility of variable-temperature NMR in resolving such interconverting species.

¹H-¹³C HSQC and Other 2D NMR Techniques

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are indispensable for the unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex carbohydrate structures. HSQC experiments correlate the chemical shifts of protons with the chemical shifts of the carbons to which they are directly bonded uqac.calmdb.ca. This provides direct evidence for C-H connectivity.

While specific HSQC cross-peak assignments for pure β-D-Ribopyranose are not detailed in the provided search results, HSQC is routinely used for the characterization of carbohydrate anomers within mixtures, including D-ribose lmdb.canih.govhmdb.ca. For instance, 2D [¹H, ¹³C]-HSQC NMR spectra for D-ribose (a mixture containing β-D-ribopyranose) are available in databases, typically recorded in D₂O at 600 MHz lmdb.cahmdb.ca. These spectra allow researchers to identify correlations between specific protons and their directly attached carbon atoms, aiding in the assignment of individual anomeric forms within the equilibrium. Other 2D NMR techniques, such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would further complement HSQC data by providing information on vicinal proton-proton couplings and long-range proton-carbon correlations, respectively, to fully elucidate the molecular structure and connectivity.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers complementary insights into the molecular structure, functional groups, and conformational preferences of β-D-Ribopyranose by probing its characteristic vibrational modes researchgate.net. These methods analyze the absorption or scattering of electromagnetic radiation by molecular vibrations.

Interpretation of Characteristic Vibrational Modes

The vibrational spectra of β-D-Ribopyranose, often studied within the context of D-ribose (where it is a major component), exhibit characteristic bands corresponding to various functional group stretches and deformations. IR spectra are typically recorded in the 4000-500 cm⁻¹ range, while Raman spectroscopy covers a similar range ulpgc.esresearchgate.net.

General characteristic vibrational modes observed in carbohydrates, and thus applicable to β-D-Ribopyranose, include:

O-H Stretching Vibrations: Alcohols typically show strong and broad O-H stretching absorption bands in the range of 3200-3600 cm⁻¹ due to hydrogen bonding libretexts.orgksu.edu.sa. For D-ribose, O-H stretching modes appear as low-intensity bands in Raman spectra at 3366 and 3198 cm⁻¹, and as high-intensity maxima in IR spectra at 3407, 3343, and 3196 cm⁻¹ researchgate.net.

C-H Stretching Vibrations: C-H stretching vibrations in alkanes generally occur in the 2800-3000 cm⁻¹ region ksu.edu.savscht.cz.

C-O Stretching Vibrations: C-O stretches in alcohols and ethers typically appear as strong bands in the 1000-1200 cm⁻¹ range orgchemboulder.com. For D-ribose, distinctive IR bands are observed in the 900-1100 cm⁻¹ range researchgate.net.

Ring Deformations: Skeletal vibrations and ring deformations occur in the lower wavenumber regions. For D-ribose, a highly intense Raman feature at 542 cm⁻¹ is attributed to ring deformation motion researchgate.net. In the IR spectrum, the highest intensity signal at 484 cm⁻¹ originates from C-O-C ring deformations researchgate.net.

The interpretation of these vibrational modes provides a "molecular fingerprint" that helps in identifying the presence of the pyranose ring and its associated hydroxyl groups.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Spectroscopy TypeNotesReference
O-H Stretching3366, 3198RamanLow intensity, for D-ribose (mixture) researchgate.net
O-H Stretching3407, 3343, 3196IRHigh intensity, for D-ribose (mixture) researchgate.net
C-H Stretching2800-3000IRGeneral for alkanes, applicable to C-H in ring/side chain ksu.edu.savscht.cz
C-O Stretching900-1100IRMost distinctive for D-ribose (mixture) researchgate.net
Ring Deformation (C-O-C)484IRHighest intensity signal for D-ribose (mixture) researchgate.net
Ring Deformation542RamanMost intense feature for D-ribose (mixture) researchgate.net

Table 3: Characteristic Vibrational Modes of D-Ribose (including β-D-Ribopyranose)

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopic technique employed to investigate the chiral properties of molecules in solution, enabling the determination of absolute stereochemical configurations and conformational preferences of complex biomolecules gaussian.combruker.com. VCD measures the differential absorption of left and right circularly polarized infrared (IR) radiation (ΔA = AL - AR) by optically active compounds bruker.combruker.com. Unlike conventional IR spectroscopy, VCD signals are highly sensitive to the three-dimensional structure, including the conformation and absolute configuration of the chiral molecule gaussian.com.

For D-ribose, which exists in various anomeric and ring forms in solution, VCD studies have been instrumental in confirming the presence of both pyranose and furanose forms acs.orgulpgc.es. Experimental VCD spectra of D-ribose have been recorded in solvents such as DMSO-d6, typically in the 1650–800 cm⁻¹ spectral region acs.orgulpgc.es. These experimental measurements are often complemented by theoretical calculations, such as Density Functional Theory (DFT), which aid in the interpretation of the observed spectra and the unambiguous assignment of absolute configurations gaussian.comresearchgate.net. The inherent weakness of VCD signals, typically ranging between 10⁻⁴ and 10⁻⁵ absorption units, necessitates the use of high-performance Fourier-Transform Infrared (FT-IR) spectrometers equipped with specialized polarization modulation accessories bruker.combruker.com.

X-ray Diffraction Analysis of Crystalline β-D-Ribopyranose and Complexes

X-ray diffraction analysis is a fundamental technique for determining the precise atomic arrangement within crystalline solids, providing crucial information about molecular conformation, packing, and intermolecular interactions, such as hydrogen bonding nih.govresearchgate.netacs.org. Studies on D-ribose in the solid phase have revealed that it predominantly exists in its pyranose forms (both α- and β-anomers) within the crystal lattice acs.orgresearchgate.net.

Research indicates that D-ribose can crystallize into two distinct forms, each containing varying ratios of β- and α-pyranose structures. For instance, analyses of D-ribose powder and single-crystals have reported β/α anomeric ratios of 2:1 and 3:1, respectively. A melted and subsequently recrystallized sample showed a β/α ratio of 2.5:1 acs.orgulpgc.esresearchgate.net.

Table 1: Anomeric Ratios of D-Ribose in Crystalline Forms

Sample Typeβ/α Pyranose RatioReference
Powder2:1 acs.orgresearchgate.net
Single-crystal3:1 acs.orgresearchgate.net
Melted and recrystallized2.5:1 acs.orgulpgc.es

β-D-Ribopyranose has also been identified as a ligand in various metal complexes, with its specific conformation elucidated through X-ray crystallography. For example, in complexes with metal ions like Pr³⁺ or Sm³⁺, β-D-ribopyranose adopts the ¹C₄ chair conformation nih.govnih.gov. In these complexes, the sugar moiety typically coordinates to the metal ion through three hydroxyl groups arranged in an axial-equatorial-axial orientation, forming an extensive hydrogen-bond network with water molecules and chloride ions nih.govnih.gov. Crystal structure data for β-D-ribopyranose is available, with CCDC Number 768156 associated with PubChem CID 441481 nih.gov.

Fourier-Transform Microwave (FT-MW) Spectroscopy for Gas-Phase Studies

Fourier-Transform Microwave (FT-MW) spectroscopy is a high-resolution technique used to probe the rotational spectra of molecules in the gas phase, offering unique insights into their intrinsic conformational landscape and distribution researchgate.netuva.esncl.ac.ukacademie-sciences.fr. This method is particularly effective when coupled with supersonic expansions, which cool the gas sample to very low rotational temperatures (typically 1-3 K). This cooling concentrates the molecular population into low-lying rotational energy levels, significantly enhancing the sensitivity of the measurements academie-sciences.fr.

For D-ribose, FT-MW spectroscopy, often combined with quantum chemical calculations, has demonstrated that the α- and β-pyranose forms are more stable in the gas phase compared to their furanose counterparts acs.orguva.es. Studies have successfully characterized multiple low-energy conformers of both α- and β-pyranose D-ribose, with relative energies typically within a few kilojoules per mole (e.g., < 6 kJ mol⁻¹) acs.orguva.es. This highlights the conformational complexity of this aldopentose in the isolated gas phase.

The generation of gas-phase samples of sugars, which are typically solids at ambient conditions, is often achieved through techniques like laser ablation. This method allows for the vaporization of crystalline solids without decomposition, making them amenable to FT-MW analysis researchgate.netncl.ac.ukresearchgate.net. The experimental rotational constants (A, B, C) derived from the analysis of FT-MW spectra are crucial for the unambiguous identification and characterization of individual conformers researchgate.netnih.gov. Factors such as the anomeric effect and cooperative intramolecular hydrogen bonding are recognized as primary influences governing the observed conformational behavior of aldopentoses in the gas phase researchgate.net.

Inelastic Neutron Scattering for Vibrational Dynamics

Inelastic Neutron Scattering (INS) is a powerful vibrational spectroscopic technique that provides complementary information to optical spectroscopies like infrared (IR) and Raman, particularly concerning vibrational dynamics nih.govmdpi.com. A key advantage of INS is that it does not adhere to the same selection rules as optical methods, meaning it can observe all vibrational modes regardless of their symmetry nih.govmdpi.com. The intensity of INS bands is directly proportional to the incoherent neutron scattering cross-section and the atomic displacements associated with a given vibrational mode, making it highly sensitive to hydrogen atom motions nih.govmdpi.com.

While direct INS studies specifically on β-D-Ribopyranose were not extensively detailed in the provided information, the technique has been successfully applied to related ribose derivatives, such as methyl-β-D-ribofuranoside nih.gov. These studies demonstrate INS's capability to provide comprehensive vibrational profiles and insights into molecular dynamics. For instance, INS has been used to identify and characterize lattice vibrations and functional group rotations, particularly in the low-energy region of the spectrum (below 400 cm⁻¹) nih.gov.

Experimental INS data are frequently combined with theoretical calculations, such as Density Functional Theory (DFT) using both gas-phase and solid-state approaches, to achieve an unambiguous assignment of vibrational features nih.gov. High-resolution INS experiments are typically conducted at specialized neutron scattering facilities utilizing instruments like the TOSCA spectrometer nih.gov. This approach allows for a detailed understanding of the vibrational dynamics and molecular interactions within crystalline and other condensed phases of carbohydrate compounds.

Theoretical and Computational Investigations of β D Ribopyranose

Quantum Chemical Calculation Methodologies (e.g., DFT, MP2, G4)

Quantum chemical methods are extensively employed to investigate the electronic structure and stability of β-D-ribopyranose and its related isomers. Density Functional Theory (DFT) is a widely used approach, with functionals such as B3LYP and M06-2X frequently applied acs.orgresearchgate.netbiomedres.usnih.govulpgc.esresearchgate.net. These functionals, often combined with basis sets like 6-311++G(d,p) and 6-311++G(3df,2p), enable detailed analysis of molecular geometries and energies acs.orgresearchgate.netnih.govulpgc.es.

Second-order Møller-Plesset perturbation theory (MP2) is another high-level ab initio method utilized for more accurate energy calculations, often as single-point calculations on geometries optimized with DFT acs.orgulpgc.esnih.govox.ac.uk. Multi-level methods like G4 are also applied to achieve highly accurate thermochemical data for ribose isomers nih.gov.

For studies in solution, continuum solvation models such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are incorporated to account for solvent effects, particularly water acs.orgbiomedres.usnih.gov. These quantum chemical approaches are crucial for exploring the conformational landscapes and determining the relative stabilities of various ribose forms acs.orgresearchgate.netresearchgate.net.

Geometry Optimization and Energy Minimization

Geometry optimization, also known as energy minimization, is a computational process aimed at finding stable arrangements of atoms where the net inter-atomic force on each atom is acceptably close to zero, representing a stationary point on the potential energy surface (PES) wikipedia.org. For β-D-ribopyranose, this process identifies minimum energy structures and conformers acs.orgbiomedres.usulpgc.esbiomedres.us.

Studies have revealed a significant number of unique minima for D-ribose and its various configurations, including pyranose forms acs.orgulpgc.es. For instance, a full exploration of D-ribose in the gas phase using DFT methods (B3LYP and M06-2X) yielded up to 954 stable structures researchgate.netresearchgate.net. For β-D-ribopyranose specifically, 272 unique minima were reported in one study acs.orgulpgc.es. Frequency calculations are subsequently performed to confirm that the obtained structures correspond to true minima on the potential energy surface and to derive zero-point energy corrections acs.org. In the most stable pyranose minima, chair conformations are predominantly observed acs.org.

Free Energy Landscape Analysis

Free energy landscape analysis is a powerful tool for understanding the conformational preferences and transitions of molecules, especially in complex environments like aqueous solutions sissa.it. This analysis helps to determine the relative populations of different anomers and conformers of β-D-ribopyranose.

Computational studies have shown that in aqueous solutions, the β-pyranose form of D-ribose is dominant, with a mole fraction of approximately 0.6 at 25 °C, followed by the α-pyranose form nih.gov. This highlights the significant preference for the pyranose ring structure in solution acs.orgnih.govulpgc.es. The exploration of the potential energy landscape of (deoxy)ribopyranose and (deoxy)ribofuranose has generated thousands of rotamers, providing a comprehensive view of their conformational space researchgate.netnih.govresearchgate.net. Techniques like metadynamics are employed to effectively explore complex free-energy landscapes, forcing the system to transition between different minima by iteratively modifying the potential energy sissa.it.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are indispensable for studying the dynamic behavior and conformational transitions of β-D-ribopyranose over time. MD simulations allow researchers to observe how molecules move and interact, providing insights into processes that are difficult to capture experimentally digitellinc.comnih.gov.

Studies have utilized MD to simulate β-D-ribopyranose in solution and to understand its interactions with other biomolecules, such as proteins acs.orgbiorxiv.org. For example, MD simulations have been applied to predict large-scale conformational changes in proteins upon ligand binding, including the interaction of ribose-binding protein (RBP) with β-D-ribopyranose biorxiv.org. The Automated Topology Builder (ATB) and Repository facilitates the development of molecular force fields for MD simulations of biomolecular systems, aiding in the study of biomolecule-ligand complexes and free energy calculations uq.edu.au.

Analysis of Electronic Structure and Bonding

Quantum chemical calculations not only provide information on molecular geometries and energies but also offer profound insights into the electronic structure and bonding characteristics of β-D-ribopyranose.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method that transforms a given wave function into localized forms corresponding to the chemist's Lewis structure picture, identifying one-center (lone pairs) and two-center (bonds) elements uni-muenchen.desouthampton.ac.uk. This analysis is crucial for understanding the nature of chemical bonds and intramolecular interactions.

For β-D-ribopyranose and related carbohydrates, NBO analysis is used to characterize intramolecular weak interactions, such as hydrogen bonds and anomeric effects acs.orgresearchgate.netresearchgate.netnih.govulpgc.es. It confirms the occurrence of endo- and exo-anomeric effects and the maximization of intramolecular hydrogen bonding in the lowest-lying pyranose and furanose conformers of D-ribose and 2-deoxy-D-ribose nih.gov. NBO analysis can also quantify stabilization energies associated with hydrogen bond interactions researchgate.net.

Atoms in Molecules (AIM) Theory

Atoms in Molecules (AIM) theory is a topological analysis of electron density that provides a rigorous framework for identifying and characterizing chemical bonds and intermolecular interactions researchgate.netulpgc.es. In the AIM approach, the presence or absence of an interatomic bond critical point (BCP) determines the existence of a hydrogen bond interaction researchgate.net.

AIM theory is applied to analyze intramolecular weak interactions in β-D-ribopyranose and related compounds, particularly hydrogen bonds acs.orgresearchgate.netresearchgate.netulpgc.es. It allows for the visualization of noncovalent interactions through dashed lines indicating bond paths in molecular graphs acs.org. Both AIM and NBO methodologies are often used in conjunction to provide a comprehensive understanding of intramolecular weak interactions researchgate.netulpgc.es.

Compound Names and PubChem CIDs

Compound NamePubChem CID
β-D-Ribopyranose441481
D-Ribose5770
2-deoxy-D-ribose6862

Data Table: Number of Unique Minima for D-Ribose Pyranose Forms

ConfigurationFunctionalNumber of Unique MinimaSource
α-D-RibopyranoseM06-2X188 acs.orgulpgc.es
β-D-RibopyranoseM06-2X272 acs.orgulpgc.es

Charge Distribution and Induction Effects

Computational studies provide a detailed understanding of charge distribution within β-D-ribopyranose and its related intermediates. Utilizing Density Functional Theory (DFT) methods, such as B3LYP with basis sets like 6-31-G (d,p), researchers can perform calculations to determine the distribution of charges, often employing methods like Hückel calculations. biomedres.usbiomedres.us

The distribution of positive charge within carbocation intermediates derived from cyclic ribopyranose significantly influences their stability. For instance, a lower positive charge observed on a specific carbon atom, such as C-6 in Carbocation-1 during the conversion of D-ribopyranose to furfural (B47365), indicates a more delocalized charge distribution across the molecular chain, leading to enhanced stability of that carbocation. biomedres.usbiomedres.us

The concept of the induction effect is also critical in understanding the electronic properties and reactivity of β-D-ribopyranose. A strong positive induction effect, often associated with methylene (B1212753) groups, can facilitate the withdrawal of electron density from neighboring atoms or functional groups. This inductive influence can impact the lability and ease of cleavage of hydrogen atoms, for example, from carbon positions like C2 or C4 in a carbocation intermediate, thereby guiding reaction pathways. biomedres.us

Prediction of Spectroscopic Parameters from Computational Models

Computational models are indispensable tools for predicting and interpreting various spectroscopic parameters of β-D-ribopyranose, aiding in its characterization and understanding of its conformational dynamics.

Infrared (IR) Spectroscopy: DFT calculations, typically performed using software packages like Gaussian 09, are employed for optimizing molecular geometries and computing vibrational frequencies. These theoretical frequencies directly correspond to the bands observed in IR spectra. biomedres.usbiomedres.us Such computational approaches have been used to monitor the conversion of D-ribopyranose to furfural, where changes in Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectra were observed and interpreted with computational support. biomedres.usbiomedres.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations are crucial for exploring the conformational landscape of D-ribose, of which β-D-ribopyranose is a significant anomer in aqueous solution. acs.orgresearchgate.net Computational studies complement experimental ¹H NMR and ¹³C NMR data to ascertain anomeric ratios and predominant conformations, such as the ⁴C₁ chair conformation for β-D-ribopyranose. acs.orgresearchgate.net The Karplus equation, along with computationally derived parameters, is frequently applied to correlate dihedral angles with NMR coupling constants, providing insights into the stereochemistry of carbohydrate rings. scispace.com

Mass Spectrometry (MS): Computational methods can predict mass spectrometry data, including Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (MS/MS) spectra for β-D-ribopyranose. drugbank.com

Raman Spectroscopy: Theoretical calculations, often involving DFT with specific basis sets like B3LYP/6-31+G(d,p), are applied to investigate molecular structures, relative energies, and vibrational modes (e.g., C-D stretching frequencies) pertinent to Raman and Raman Optical Activity (ROA) spectroscopy of carbohydrates in solution. researchgate.net

Second Harmonic Generation (SHG): Computational approaches, including models representing crystalline fragments as nanoparticles or infinite bulk crystals, are utilized to predict the Second Harmonic Generation behavior of D-ribose coordination compounds. These DFT simulations have demonstrated reliability in predicting the order of magnitude of experimental SHG measurements. acs.org

Computational Studies of Hypothetical β-D-Ribopyranose Analogues (e.g., Silicon Analogs)

Computational methodologies, particularly DFT, have been instrumental in exploring the theoretical possibility and properties of hypothetical silicon analogues of saccharide molecules, including β-D-ribopyranose. researchgate.netresearchgate.netresearchgate.net

These "sila-sugars" are predicted to possess physicochemical and chemical properties that diverge significantly from their carbon counterparts. researchgate.netresearchgate.netresearchgate.net A distinctive feature in their predicted IR spectra is the presence of characteristic bands in the 2000–2200 cm⁻¹ region, which correspond to the stretching modes of Si–H bonds. researchgate.netresearchgate.netresearchgate.net

Computational investigations suggest that the existence of linear forms for sila-sugars, such as sila-ribose (Si₅H₁₀O₅), is thermodynamically unfavorable. The calculated heat effect for the conversion from the cyclic to the linear form for sila-ribose is highly endothermic, indicating a strong energetic preference for the cyclic structure. researchgate.net Additionally, silicon compounds are theorized to exhibit higher mean polarizabilities compared to their carbon analogues, which implies stronger intermolecular interactions among sila-sugars. researchgate.net

Reactivity and Reaction Mechanisms Involving β D Ribopyranose

Mechanisms of Glycosylation Reactions

Glycosylation, the process of forming glycosidic bonds, is a fundamental reaction in carbohydrate chemistry. β-D-Ribopyranose can act as a glycosyl donor or acceptor, participating in reactions that lead to the formation of complex carbohydrates, nucleosides, and other glycoconjugates. The mechanisms of these reactions are often complex and can proceed via different pathways depending on the reaction conditions and the nature of the reactants. researchgate.net

Glycosylation reactions involving β-D-ribopyranose can proceed through either SN1-type (unimolecular nucleophilic substitution) or SN2-type (bimolecular nucleophilic substitution) mechanisms. slideshare.netyoutube.comlibretexts.org

SN1-type Mechanism: This mechanism typically involves a two-step process. The first, rate-determining step is the unimolecular departure of a leaving group from the anomeric carbon (C1) of β-D-ribopyranose, leading to the formation of a glycosyl carbocation intermediate. slideshare.netyoutube.comlibretexts.orgsavemyexams.com This carbocation is planar and highly reactive, allowing for nucleophilic attack from either face, which can result in a mixture of α and β anomers (racemization) in the product. slideshare.netyoutube.com Polar protic solvents tend to favor SN1 reactions by stabilizing the carbocation intermediate. libretexts.org

SN2-type Mechanism: In contrast, the SN2 mechanism is a concerted, single-step process where the nucleophile attacks the anomeric carbon from the backside, simultaneously displacing the leaving group. slideshare.netyoutube.comlibretexts.orgsavemyexams.com This backside attack leads to an inversion of configuration at the anomeric center. slideshare.netyoutube.comulethbridge.ca SN2 reactions are typically favored by strong nucleophiles and unhindered substrates, and they often proceed efficiently in polar aprotic solvents. youtube.comlibretexts.org

The choice between SN1 and SN2 pathways in glycosylation reactions involving β-D-ribopyranose depends on factors such as the nature of the leaving group, the strength and steric hindrance of the nucleophile, the solvent polarity, and the presence of catalysts. youtube.comlibretexts.org

Beyond ionic mechanisms, glycosyl radical intermediates can also play a role in the reactivity of β-D-ribopyranose derivatives, particularly in C-glycosylation reactions. nih.govsci-hub.secsic.es These reactions often involve the homolytic cleavage of a C-O bond at the anomeric center, generating a glycosyl radical. nih.govsci-hub.se Such radical intermediates can then participate in cross-coupling reactions with various partners, leading to the formation of C-glycosides. nih.govsci-hub.se The stereoselectivity of these radical reactions can be influenced by conformational preferences of the glycosyl radical and steric or stereoelectronic effects. nih.govsci-hub.secsic.es For instance, the anomeric C-O bond of redox-active glycosyl esters can undergo homolysis upon photoredox activation and electron transfer, leading to glycosyl radical intermediates. nih.govsci-hub.se

Ring-Opening and Ring-Closing Reaction Pathways

β-D-Ribopyranose, like other cyclic monosaccharides, exists in equilibrium with its open-chain (aldehyde) form and other cyclic anomers (e.g., furanose forms) in solution. libretexts.orgbiomedres.usresearchgate.net This dynamic equilibrium involves ring-opening and ring-closing reactions, a process known as mutarotation. libretexts.orgresearchgate.net

Ring-Opening: The pyranose ring can open to expose the aldehyde functional group. This process is often acid- or base-catalyzed and involves the cleavage of the hemiacetal bond. The open-chain form is a transient intermediate but is crucial for many reactions, including those that lead to degradation products like furfural (B47365). biomedres.us

Ring-Closing: The open-chain aldehyde can cyclize to form either pyranose (six-membered) or furanose (five-membered) rings, and both α and β anomers of each. libretexts.orgbiomedres.usnsf.gov The relative proportions of these forms at equilibrium are influenced by factors such as temperature, solvent, and pH. For D-ribose in aqueous solution at room temperature, the β-D-ribopyranose form is the most abundant, followed by α-D-ribopyranose, and then the furanose forms. libretexts.org Studies using techniques like NMR spectroscopy have investigated the rates of ring-opening and ring-closing in ribopyranoses. researchgate.net

Enzymatic Transformations of β-D-Ribopyranose Derivatives

Enzymes play a vital role in selectively transforming β-D-ribopyranose and its derivatives, often exhibiting high regioselectivity and stereoselectivity that is difficult to achieve through conventional chemical methods. researchgate.netresearchgate.netrsc.org

One notable example is the enzyme D-ribose pyranase (EC 5.4.99.62), an isomerase found in bacteria and viruses. wikipedia.orgebi.ac.ukgenome.jp This enzyme catalyzes the interconversion between β-D-ribopyranose and β-D-ribofuranose. wikipedia.orgebi.ac.ukgenome.jp This transformation is biologically significant as ribose is often transported into cells in its pyranose form, but the furanose form is typically more useful for subsequent metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), where β-D-ribofuranose can be converted to ribose 5-phosphate. wikipedia.orgecmdb.ca

Other enzymatic transformations involve the modification of hydroxyl groups on β-D-ribopyranose derivatives. researchgate.net

Regioselective enzymatic deacetylation is a powerful tool for selectively removing acetyl groups from peracetylated β-D-ribopyranose derivatives. researchgate.netresearchgate.netrsc.orgnih.gov For instance, tetra-O-acetyl-β-D-ribopyranose, where all four hydroxyl groups are acetylated, can undergo hydrolysis catalyzed by various hydrolytic enzymes. researchgate.netresearchgate.net

Research has shown that enzymes such as esterase from rabbit serum (RS), porcine pancreatic lipase (B570770) (PPL), and porcine liver esterase (PLE) can achieve regioselective deacetylation of tetra-O-acetyl-β-D-ribopyranose. researchgate.netresearchgate.net These enzymes primarily remove the ester group at the anomeric center (C1), leading to the formation of 2,3,4-tri-O-acetyl-β-D-ribopyranose as the main product. researchgate.netresearchgate.net This regioselectivity is highly valuable in carbohydrate synthesis, allowing for the selective functionalization of specific hydroxyl groups. researchgate.netrsc.org

The following table summarizes the regioselective enzymatic deacetylation of tetra-O-acetyl-β-D-ribopyranose:

Enzyme SourceSubstrateMain ProductRegioselectivityReference
Rabbit Serum Esterase (RS)Tetra-O-acetyl-β-D-ribopyranose2,3,4-Tri-O-acetyl-β-D-ribopyranoseAnomeric C1 researchgate.netresearchgate.net
Porcine Pancreatic Lipase (PPL)Tetra-O-acetyl-β-D-ribopyranose2,3,4-Tri-O-acetyl-β-D-ribopyranoseAnomeric C1 researchgate.netresearchgate.net
Porcine Liver Esterase (PLE)Tetra-O-acetyl-β-D-ribopyranose2,3,4-Tri-O-acetyl-β-D-ribopyranoseAnomeric C1 researchgate.netresearchgate.net
Pseudomonas stutzeri LipasePeracetylated PyranosidesAnomerically deacetylated productAnomeric C1 rsc.org

Degradation Pathways (e.g., Conversion to Furfural)

β-D-Ribopyranose, like other pentose sugars, can undergo degradation under certain conditions, particularly in acidic environments and at elevated temperatures. One significant degradation pathway leads to the formation of furfural (furan-2-carbaldehyde). biomedres.usbiomedres.us

The conversion of D-ribopyranose to furfural is a multi-step process involving protonation and dehydration reactions. biomedres.usbiomedres.us Research suggests that the initial step involves the protonation of a hydroxyl group in cyclic ribopyranose, followed by the release of a water molecule to form a stable carbocation. biomedres.usbiomedres.us Subsequent steps involve further dehydrations and rearrangements within the sugar ring, ultimately leading to the formation of the furan (B31954) ring structure characteristic of furfural. biomedres.us This transformation is relevant in various contexts, including the processing of biomass and the quality of food products. pfigueiredo.orgethz.chmdpi.com

Metal-Ion Interactions and Coordination Chemistry

The interaction of carbohydrates, including β-D-Ribopyranose, with metal ions is a fundamental aspect of coordination chemistry with significant implications in biological systems and material science. These interactions often involve the hydroxyl groups of the sugar acting as ligands, forming stable complexes with various metal cations. The specific conformation of the sugar and the nature of the metal ion play crucial roles in determining the coordination mode, stoichiometry, and stability of the resulting complexes.

Detailed Research Findings

Research into the coordination chemistry of D-ribopyranose, encompassing both its α and β anomers, has revealed consistent patterns, particularly with trivalent lanthanide ions. Studies employing techniques such as X-ray diffraction and Fourier Transform Infrared (FT-IR) spectroscopy have provided detailed insights into the structural characteristics of these metal-sugar complexes. fishersci.co.uknih.govnih.govwikipedia.orgscribd.comamericanelements.com

Coordination with Lanthanide Ions: Lanthanide ions, such as Europium(III) (Eu³⁺) fishersci.co.ukwikipedia.org, Samarium(III) (Sm³⁺) nih.gov, Lanthanum(III) (La³⁺) nih.gov, Cerium(III) (Ce³⁺) nih.gov, and Neodymium(III) (Nd³⁺) scribd.com, exhibit a strong propensity to form complexes with D-ribopyranose. A common feature observed in these complexes is that D-ribopyranose acts as a tridentate ligand, coordinating through three hydroxyl groups arranged in an axial-equatorial-axial (ax-eq-ax) orientation. fishersci.co.uknih.govnih.govwikipedia.org

Furthermore, crystallographic studies have shown that in the solid state, both α-D-ribopyranose (adopting a ⁴C₁ conformation) and β-D-ribopyranose (adopting a ¹C₄ conformation) can be present in the metal complexes, often in a disordered state. The anomeric ratios can vary depending on the specific lanthanide ion; for example, the α:β anomeric ratio was found to be approximately 52:48 in EuCl₃-ribose and CeCl₃-ribose complexes, and 51:49 for the LaCl₃-ribose complex. fishersci.co.uknih.govwikipedia.org For the SmCl₃-ribose complex, a 1:1 α:β anomeric ratio was reported. nih.gov FT-IR spectroscopy provides supporting evidence for complex formation by showing characteristic shifts in the C-C, O-H, C-O, and C-O-H vibrational frequencies upon coordination. fishersci.co.uknih.govnih.govwikipedia.orgscribd.com

Coordination with Cesium Ion: Beyond lanthanides, Cesium ion (Cs⁺) has also been shown to interact with D-ribose. In the Cesium chloride-D-ribose complex, the Cs⁺ ion is eight-coordinated. Its coordination sphere includes three chloride ions and five oxygen atoms derived from different D-ribose molecules. Specifically, oxygen atoms O1 and O2 from one D-ribose molecule, O1 from a second D-ribose molecule, and O4 and O5 from a third D-ribose molecule participate in coordination. Notably, the O3 hydroxyl group does not coordinate to the metal ion but contributes to the hydrogen bonding network. This results in a complex, extended coordination structure. americanelements.com

Data Tables

The following table summarizes key coordination findings for β-D-Ribopyranose and its anomeric counterpart (α-D-Ribopyranose) with various metal ions, based on crystallographic and spectroscopic studies.

Metal IonLigand (D-Ribopyranose)Coordination Mode (Hydroxyl Groups)Coordination NumberOther Coordinated SpeciesAnomeric Ratio (α:β) in Solid StateReferences
Eu³⁺α/β-D-RibopyranoseTridentate (3 hydroxyls, ax-eq-ax)95 H₂O, 1 Cl⁻52:48 fishersci.co.ukwikipedia.org
Sm³⁺α/β-D-RibopyranoseTridentate (3 hydroxyls, ax-eq-ax)95 H₂O, 1 Cl⁻1:1 nih.gov
La³⁺α/β-D-RibopyranoseTridentate (3 hydroxyls, ax-eq-ax)95 H₂O, 1 Cl⁻51:49 nih.gov
Ce³⁺α/β-D-RibopyranoseTridentate (3 hydroxyls, ax-eq-ax)95 H₂O, 1 Cl⁻52:48 nih.gov
Nd³⁺α/β-D-RibopyranoseTridentate (3 hydroxyls)9 (8 O + 1 Cl)5 H₂O, 1 Cl⁻Not specified scribd.com
Cs⁺D-Ribose (Pyranose form)Pentadentate (5 oxygen atoms)83 Cl⁻Not specified americanelements.com

Synthesis and Characterization of β D Ribopyranose Derivatives and Analogues for Research Applications

Nucleoside Analogues Derived from β-D-Ribopyranose

The synthesis of nucleoside analogues incorporating β-D-ribopyranose has garnered attention due to their potential biological relevance and distinct structural characteristics compared to the more common β-D-ribofuranose found in natural nucleic acids. A direct one-pot glycosylation method has been reported for synthesizing β-ribopyranosyl nucleosides from unprotected D-ribose and nucleobases acs.org. This approach preferentially yields the β-ribopyranosyl nucleosides, with the β-anomer forming exclusively, and is applicable to both purine (B94841) and pyrimidine-based heterocycles acs.org.

A key intermediate in the synthesis of β-D-ribopyranose nucleoside analogues is β-D-Ribopyranose, 1,2,3,4-tetraacetate. This acetylated derivative enhances the lipophilicity of the molecule, influencing its solubility and reactivity, and is widely utilized in biochemical research and synthesis, especially in studies related to nucleic acids and carbohydrate chemistry cymitquimica.comchemimpex.comlookchem.com. Its role as a protecting group for hydroxyl functionalities proves invaluable in the multi-step procedures often required for nucleoside synthesis chemimpex.com.

Research into pyranosyl-RNA (p-RNA) represents a significant area of investigation into β-D-ribopyranose nucleoside analogues. p-RNA is an oligonucleotide system that is isomeric to natural RNA, meaning it is composed of the same fundamental building blocks but with β-D-ribopyranose forming a six-membered ring in its backbone, as opposed to the five-membered furanose ring in natural RNA researchgate.net. Studies have shown that p-RNAs form Watson-Crick paired double helices that exhibit greater stability than those formed by natural RNA, and they are less prone to forming competing multi-strand structures researchgate.net. These properties highlight the potential of β-D-ribopyranose-derived nucleosides in developing novel nucleic acid architectures with tailored stability and structural characteristics for research.

Modified Ribonucleic Acid (RNA) Precursors

β-D-Ribopyranose, as a fundamental monosaccharide, plays a role in the conceptualization and synthesis of modified RNA precursors, despite β-D-ribofuranose being the canonical sugar in natural RNA wikipedia.orgontosight.ai. The exploration of alternative sugar backbones, such as those derived from β-D-ribopyranose, is crucial for understanding the structural determinants of nucleic acid function and for developing synthetic nucleic acid analogues with novel properties.

As noted, pyranosyl-RNA (p-RNA) utilizes β-D-ribopyranose as its backbone subunit, with phosphates positioned differently compared to natural RNA researchgate.net. The enhanced stability of p-RNA double helices suggests its utility as a precursor for modified RNA in research contexts, particularly where increased structural integrity or resistance to degradation is desired researchgate.net. Furthermore, 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose is specifically employed in biotechnology for the production of modified ribonucleic acids, indicating its direct relevance as a synthetic precursor for RNA-based research tools, including those for gene therapy and vaccine development chemimpex.com.

Glycoside Synthesis and Related Compounds

The synthesis of glycosides involving β-D-ribopyranose is a significant area within carbohydrate chemistry, leveraging its unique six-membered ring structure. β-D-Ribopyranose, 1,2,3,4-tetraacetate (PubChem CID 41085) serves as a crucial building block for the creation of complex organic molecules and is a key intermediate in the synthesis of various glycosides chemimpex.comlookchem.com.

Methods for preparing β-D-ribopyranose glycosides typically involve glycosylation reactions utilizing sugar acetates and catalysts such as trimethylsilyl (B98337) triflate nih.gov. For example, glycosides of aranciamycinone, an aglycon of a naturally occurring antibiotic, have been successfully synthesized using β-D-ribopyranose nih.gov. Beyond O-glycosides, the synthesis of C-glycosides, where a carbon-carbon bond links the sugar to an aglycone, has also been explored. β-C-allyl glycosides of D-ribopyranose are recognized as convenient precursors for the synthesis of homonucleosides, demonstrating the versatility of β-D-ribopyranose in forming diverse glycosidic linkages thieme-connect.com. Additionally, N-aryl glycosylamines can be synthesized from protected D-ribopyranose, further expanding the range of related compounds researchgate.net.

Polysaccharide Derivatives and Glycopolymers

The incorporation of β-D-ribopyranose into polysaccharide derivatives and glycopolymers represents an area of research focused on creating complex carbohydrate structures with potential applications. The synthesis of polysaccharide derivatives featuring the (1→4)-β-D-ribopyranose structure has been achieved using specific catalysts, such as antimony pentafluoride and niobium pentachloride researchgate.net. This demonstrates the ability to polymerize β-D-ribopyranose units into extended polysaccharide chains. Furthermore, β-D-ribopyranose derivatives, such as 1,4-anhydro-α-D-ribopyranose, have been noted in the context of multi-branched polysaccharide structures in patent literature, suggesting their utility in constructing complex glycopolymers google.com. These polysaccharide derivatives and glycopolymers can be explored for their roles in material science, biomedical applications, or as models for understanding natural carbohydrate polymers.

Development of Synthetic Intermediates

β-D-Ribopyranose and its derivatives are valuable synthetic intermediates in organic chemistry, particularly in the preparation of complex biomolecules. β-D-Ribopyranose, 1,2,3,4-tetraacetate (CAS 4049-34-7, PubChem CID 41085) is a prime example, widely recognized for its utility as a protecting group for hydroxyl functionalities in various synthetic pathways chemimpex.com. Its use is crucial in streamlining synthetic routes, enhancing reaction yields, and simplifying purification processes in the synthesis of nucleosides and other glycosylated compounds chemimpex.com.

This acetylated form of β-D-ribopyranose is also employed as a precursor and building block in the development of pharmaceutical compounds and other complex organic molecules, leveraging its enhanced properties for drug development and chemical synthesis lookchem.com. The ability to precisely control stereochemistry through such intermediates is critical in the development of bioactive molecules and antiviral agents chemimpex.com. The preparation of β-D-ribopyranose, tetraacetate from D-ribose further solidifies its role as a key synthesized intermediate in carbohydrate chemistry google.com.

Advanced Methodological Developments for β D Ribopyranose Research

Improvements in Stereoselective Synthetic Techniques

In the context of 2-deoxyglycoside synthesis, various approaches have been explored to control selectivity in glycosylation reactions. These include direct synthesis, indirect synthesis, addition to glycals, de novo synthesis, and anomeric alkylation-based methods wikipedia.org. An example of improved stereoselectivity is the reaction of 1-bromo-2-deoxy-3,4,6-tri-O-p-nitrobenzolyl ribopyranose with digitoxigenin (B1670572), which afforded the desired digitoxin (B75463) derivative as a single β-anomer wikipedia.org. Furthermore, the synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose from D-ribose has seen an improvement in yield from 52% to 72% by employing specific intermediates without isolation or purification, highlighting a general trend towards more efficient synthetic pathways uni.lu.

The development of stereospecific syntheses for various ribose isomers and their derivatives has also been reported. For example, methods for the stereospecific synthesis of L-ribose and L-ribosides from D-galactose have been established, as well as 2-deoxy-L-ribose from 2-deoxy-D-ribose nih.gov. Analogs of D-ribopyranose, D-xylofuranose, and D-glucopyranose, modified in their sugar moieties, have also been synthesized with their β-configurations assigned through nuclear magnetic resonance (NMR) spectra and optical rotatory dispersion (ORD) curves nih.gov. Despite these advancements, challenges remain in achieving high-yielding and sustainable syntheses for all required oligosaccharide motifs on a larger scale, particularly for compounds like ribose-1-phosphate, where chemical routes often result in moderate stereoselectivity and anomeric mixtures uni.lu.

Novel Spectroscopic Approaches for Conformational Assignment

Understanding the conformational preferences of β-D-ribopyranose is critical for elucidating its biological functions. Novel spectroscopic approaches, often coupled with computational methods, have provided unprecedented insights into the dynamic nature of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in unraveling the complex equilibria of interconverting forms of reducing sugars nih.gov. Improved NMR sensitivity, especially with the availability of 13C-labeled compounds, has enabled the observation of even minor components within these equilibria nih.gov. Studies using 1H NMR have provided considerable information on the conformations and tautomeric equilibria of aldoses in aqueous solution, confirming that D-ribose exists as a mixture of pyranose and furanose forms nih.govuni.lu. Specifically, β-D-ribopyranose in the 4C1 chair conformation is often the major component of D-ribose in aqueous solution, with its α/β ratio being temperature-dependent nih.gov.

Detailed 13C NMR studies have allowed for the assignment of chemical shifts corresponding to the four major isomers of D-ribose: α-D-ribopyranose, β-D-ribopyranose, α-D-ribofuranose, and β-D-ribofuranose nih.gov. For instance, the 13C NMR spectrum of [1-13C]ribose showed four singlets at 93.94, 94.22, 96.68, and 101.35 ppm, which correspond to the respective isomers nih.gov.

Table 1: 13C NMR Chemical Shifts and Relative Populations of D-Ribose Isomers in Aqueous Solution
Isomer13C NMR Chemical Shift (ppm) nih.govRelative Population (%) nih.gov
α-D-Ribopyranose95.120
β-D-Ribopyranose95.460
α-D-Ribofuranose97.87
β-D-Ribofuranose102.513

Beyond NMR, vibrational spectroscopy techniques such as Infrared (IR)-Raman and Vibrational Circular Dichroism (VCD) have been employed to study the conformational preferences of D-ribose in both aqueous and solid phases. These experimental findings are often complemented by theoretical calculations to provide a comprehensive understanding of the dominant configurations. Raman spectroscopy, in particular, has emerged as a dedicated method for analyzing carbohydrates in solution nih.gov.

For specific derivatives, such as 2-deoxy-β-D-ribopyranose triacetate, 1H NMR spectra have confirmed its preference for the 1C-conformation when dissolved in chloroform. Furthermore, gas-phase microwave spectroscopy, combined with solution-phase NMR, has been utilized to define the inherent conformational biases of DNA scaffold deoxyribosides, providing atomic-level resolution structures and quantitative populations of conformers.

Integration of Experimental and Computational Methods for Comprehensive Analysis

The complexity of carbohydrate conformational landscapes necessitates a synergistic approach that combines experimental data with advanced computational methodologies. This integration allows for a more comprehensive and accurate analysis of β-D-ribopyranose structures and their dynamic behavior.

Density Functional Theory (DFT) calculations, often at levels such as B3LYP and M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), are widely used for molecular structure optimization and vibrational frequency analysis of ribose and its carbocations. These theoretical studies can account for solvent effects using models like the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM). The optimized structures are then validated as minima on the potential energy surface through analytic vibrational frequency computations.

Computational studies have extensively explored the conformational isomerism of D-ribose and 2-deoxy-D-ribose in the gas phase, revealing a multitude of existing minimum structures. For D-ribose, the lowest energy isomers in the gas phase are typically two β-pyranoses with the 1C4 and 4C1 ring chair conformations, lying within a narrow energy range. The agreement between different computational methods, such as M06-2X and MP2, in predicting low-energy minima structures and intramolecular hydrogen-bonding parameters underscores the reliability of these approaches. Techniques like Atoms in Molecules (AIM) and Natural Orbital Analysis (NBO) are further employed to characterize intramolecular weak interactions within these conformers.

The integration of experimental spectroscopic data with computational models has proven invaluable for conformational assignment. For example, 1H NMR spectra, DFT calculations, and X-ray analysis have been combined to identify specific conformations (e.g., E0-like and E4-like) in β-D-ribofuranosides. Similarly, gas-phase microwave and solution-phase NMR spectroscopies, coupled with computational analyses, have been used to precisely determine the inherent conformational biases of deoxyribosides, providing both structural details and quantitative populations of conformers.

Beyond structural analysis, computational methods are also being applied to predict dynamic processes. For instance, computational protocols have been developed to predict large-scale protein conformational changes upon ligand binding, with the ribose binding protein (RBP) and β-D-ribopyranose system serving as a test case. These protocols involve molecular dynamics simulations and normal mode analysis to accurately predict the structure of the final protein-ligand complex and even biologically relevant intermediates. Biophysical computer simulation techniques are increasingly recognized as a powerful complement to experimental methods for studying RNA structure-function relationships, offering insights at levels of detail that are often inaccessible through experiments alone.

Conclusion and Future Directions in β D Ribopyranose Research

Summary of Key Academic Findings

β-D-Ribopyranose is defined as a D-ribopyranose characterized by a beta-configuration at the anomeric position, forming a six-membered pyranose ring. fishersci.cafishersci.dkchemtunes.com It is one of the five cyclic forms that D-ribose can adopt. easychem.org In aqueous solutions, D-ribose exists in a dynamic equilibrium of various anomeric and ring forms, with β-D-ribopyranose being the most abundant, typically accounting for approximately 59% of the total D-ribose present. Other significant forms include α-D-ribopyranose (20%), β-D-ribofuranose (13%), and α-D-ribofuranose (7%), with only a minor fraction existing in the open-chain aldehyde form (0.1%). nih.govnih.govnih.gov

Table 1: Relative Abundance of D-Ribose Forms in Aqueous Solution

FormRelative Abundance (%) nih.govnih.govnih.gov
β-D-Ribopyranose59
α-D-Ribopyranose20
β-D-Ribofuranose13
α-D-Ribofuranose7
Open Chain0.1

β-D-Ribopyranose has been identified as a metabolite in various organisms, including Escherichia coli and Daphnia pulex. fishersci.caeasychem.org While β-D-ribofuranose is the sugar component found in RNA, D-ribose, from which β-D-ribopyranose is derived, is a vital constituent of crucial biomolecules such as DNA, RNA, adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). fishersci.dkeasychem.orgnih.gov Academic research has extensively utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction to elucidate the structural and conformational preferences of D-ribose and its derivatives. nih.govwikipedia.org These studies have consistently shown the predominance of pyranose forms in both solid and solution phases and have detailed specific chair conformations, such as the rare ¹C₄ conformation observed in certain ribopyranose-containing paracyclophanes due to steric hindrance. nih.gov

In synthetic chemistry, β-D-ribopyranose and its acetylated derivatives, such as 1,2,3,4-tetra-O-acetyl-β-D-ribopyranose, serve as important intermediates. These derivatives are particularly valuable as protecting groups for hydroxyl functionalities in the synthesis of nucleic acids and in the production of modified ribonucleic acids (RNAs) for gene therapy and vaccine development. Enzymatic hydrolysis studies have demonstrated the regioselective deacetylation of tetra-O-acetyl-β-D-ribopyranose, yielding specific triacetylated products.

Table 2: Properties of 1,2,3,4-Tetra-O-acetyl-β-D-Ribopyranose

PropertyValueSource
Molecular FormulaC₁₃H₁₈O₉Chem-Impex
Molecular Weight318.28 g/mol Chem-Impex
Melting Point110-112°CChem-Impex
AppearanceWhite to almost white crystalline powderChem-Impex
Optical Rotation[α]²⁰/D = -54 to -56° (C=5 in MeOH)Chem-Impex

Remaining Challenges and Open Questions

Despite significant progress, several challenges and open questions persist in β-D-ribopyranose research. The precise factors governing the crystallization of different anomeric forms (alpha and beta) and their equilibrium in solution remain an area requiring further investigation, particularly through detailed studies of crystallization conditions. wikipedia.org

The conformational complexity of D-ribose, including its pyranose forms, presents a continuous challenge. Computational studies have identified numerous low-energy conformers, and fully characterizing and predicting their stability and prevalence in various environments (e.g., gas phase, solution, solid state) remains an active area of research. nih.gov Furthermore, a comprehensive understanding of the detailed reaction mechanisms involving ribopyranose, such as its conversion pathways, necessitates more in-depth spectral analysis and computational calculations of charge distribution to fully elucidate the underlying chemical transformations.

Emerging Areas and Interdisciplinary Research Opportunities

The unique chemical properties and structural versatility of β-D-ribopyranose offer promising avenues for emerging and interdisciplinary research.

Drug Discovery and Development: Derivatives of ribopyranose, particularly those incorporating structural modifications like oxazolidine (B1195125) rings and carbamate (B1207046) functionalities, are being actively investigated for their potential therapeutic applications. This includes their exploration as antiviral agents and as anticancer agents, owing to their alkylating properties. This area represents a significant intersection of organic synthesis, medicinal chemistry, and glycobiology, aiming to develop new pharmaceutical compounds.

Biotechnology and Modified Nucleic Acids: The utility of acetylated β-D-ribopyranose derivatives in the synthesis of modified ribonucleic acids (RNAs) is a rapidly expanding field within biotechnology. These modified RNAs are crucial for advancing gene therapy strategies and developing novel RNA-based vaccines, providing a foundation for innovative treatments.

Material Sciences: Research into the interactions and modifications of carbohydrates, including β-D-ribopyranose, contributes to the broader advancement of material sciences. Understanding how these sugar moieties behave and can be manipulated opens doors for designing new materials with tailored properties.

Prebiotic Chemistry and the Origins of Life: The fundamental role of ribose, encompassing its pyranose forms, in the "RNA World" hypothesis continues to be a fertile ground for interdisciplinary research. Investigations into how specific sugar configurations, such as β-D-ribofuranose (which is in equilibrium with β-D-ribopyranose), were selected as building blocks for early life forms provide crucial insights into the chemical origins of biological systems.

Enzymatic Synthesis and Green Chemistry: The ongoing exploration of regioselective enzymatic hydrolysis and other enzyme-catalyzed reactions involving β-D-ribopyranose derivatives offers opportunities for developing more efficient, sustainable, and environmentally friendly synthetic routes in carbohydrate chemistry.

These emerging areas highlight the continued relevance and potential of β-D-ribopyranose as a subject of profound academic and practical interest.

Q & A

Q. What are the key structural features distinguishing beta-D-Ribopyranose from other ribose isomers, and how can these be experimentally verified?

this compound is characterized by its pyranose ring conformation (six-membered ring) and the axial orientation of the hydroxyl group at the C2 position. Differentiation from furanose isomers (five-membered ring) requires techniques like nuclear magnetic resonance (NMR) spectroscopy. For example, 13C^{13}\text{C} NMR can identify ring size via chemical shifts: pyranose rings typically show C1 signals near 95–100 ppm, while furanose rings appear at 105–110 ppm . X-ray crystallography may further confirm 3D conformation.

Q. What experimental protocols are recommended for synthesizing this compound derivatives, such as acetylated forms?

Acetylation of this compound involves reacting ribose with acetic anhydride in the presence of a catalyst (e.g., pyridine or H2_2SO4_4). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product homogeneity. Characterization should include 1H^1\text{H} NMR to verify acetylation (δ 2.0–2.1 ppm for methyl protons) and mass spectrometry for molecular weight confirmation .

Q. How can researchers ensure reproducibility when characterizing this compound in aqueous solutions?

Control solvent conditions (pH, temperature) and use internal standards (e.g., tetramethylsilane for NMR). Document rotational isomers (α/β anomers) via polarimetry or 1H^1\text{H} NMR anomeric proton signals (δ 5.0–5.5 ppm for β-anomers). Purity validation via HPLC with refractive index detection is advised .

Advanced Research Questions

Q. What strategies resolve contradictions in reported NMR chemical shifts for this compound across studies?

Discrepancies often arise from solvent effects (D2_2O vs. DMSO-d6_6), temperature, or concentration. Cross-reference data with databases like the Biological Magnetic Resonance Data Bank (BMRB) and replicate conditions from primary literature. For meta-analyses, apply multivariate regression to isolate confounding variables (e.g., pH, counterions) .

Q. How can computational methods enhance the study of this compound's conformational dynamics?

Molecular dynamics (MD) simulations with force fields (e.g., GLYCAM06) model ring puckering and anomerization. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict vibrational spectra (IR/Raman) and compare with experimental data. Validate computational models using crystallographic or NMR-derived torsional angles .

Q. What methodologies optimize the regioselective functionalization of this compound for glycoconjugate synthesis?

Employ protective group strategies (e.g., trityl for primary hydroxyl protection) and catalysts like BF3_3-Et2_2O for stereocontrol. Monitor reaction progress via TLC (silica gel, ninhydrin staining) and characterize intermediates using HSQC NMR to confirm regiochemistry. Comparative studies with D-ribofuranose derivatives can reveal steric/electronic effects .

Data Analysis and Interpretation

Q. How should researchers address conflicting data on this compound's stability under varying pH conditions?

Design kinetic studies using UV-Vis spectroscopy to track degradation rates (λ = 270 nm for ribose dehydration products). Apply Arrhenius analysis to determine activation energy. Reconcile discrepancies by standardizing buffer systems (e.g., phosphate vs. acetate) and controlling oxygen levels to prevent oxidation .

Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR) of this compound derivatives?

Use multivariate analysis (e.g., principal component analysis or partial least squares regression) to correlate structural descriptors (e.g., logP, polar surface area) with biological activity. Validate models via leave-one-out cross-validation and report 95% confidence intervals for regression coefficients .

Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with open-data standards when publishing studies on this compound?

Deposit raw NMR, MS, and crystallographic data in repositories like Zenodo or ChemSpider. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs. For collaborative studies, use version-controlled platforms (e.g., GitHub) for protocol sharing .

Q. What steps mitigate bias in comparative studies of this compound and its isomers?

Blind sample preparation and randomization during spectral acquisition reduce observer bias. Pre-register hypotheses and analytical workflows (e.g., on Open Science Framework) to prevent post hoc data dredging. Report negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.